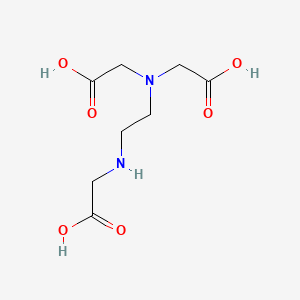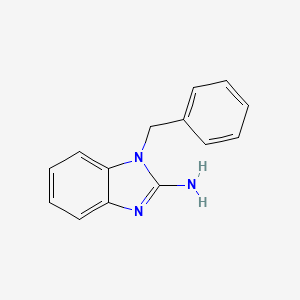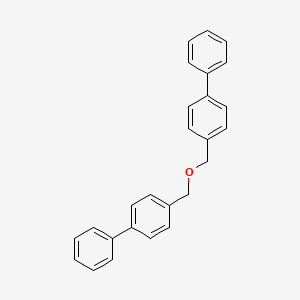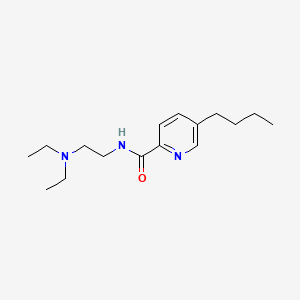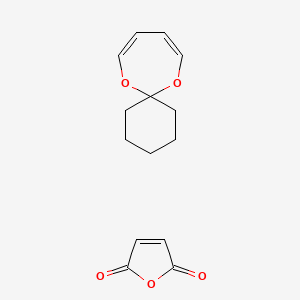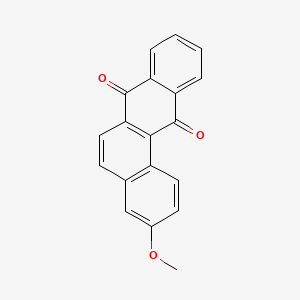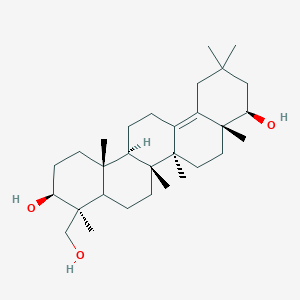
pelargonidin 3-O-rutinoside betaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pelargonidin 3-O-rutinoside betaine is the conjugate base of pelargonidin 3-O-rutinoside; major species at pH 7.3. It is a conjugate base of a pelargonidin 3-O-rutinoside.
Scientific Research Applications
1. Bioavailability and Metabolism
Pelargonidin-3-O-rutinoside (Pg3R) demonstrates notable bioavailability and metabolism characteristics. When orally administered, Pg3R is absorbed in its intact form, reaching a maximum plasma concentration in about 60 minutes. Its metabolism primarily involves demethylation, making the demethylated metabolite dominant in plasma. Interestingly, the bioavailability of Pg3R is significantly higher than that of pelargonidin-3-O-glucoside (Pg3G), suggesting that the rutinoside linkage enhances bioavailability compared to glucoside linkage. This insight is crucial for understanding the biological effects and potential applications of Pg3R in scientific research (Xu et al., 2021).
2. α-Glucosidase Inhibition
Pelargonidin-3-O-rutinoside exhibits significant potential as an α-glucosidase inhibitor. This property is particularly relevant in the context of postprandial hyperglycemia management. The compound was isolated from strawberries, and its structure-activity relationship (SAR) was thoroughly analyzed. This discovery opens avenues for using Pg3R in diabetes research, particularly for improving blood sugar control after meals (Yang Xu et al., 2018).
3. Antioxidant Activity
Pg3R has been investigated for its antioxidant properties. In a study focusing on the bioactive composition of strawberries, Pg3R was identified as a major anthocyanin component, contributing significantly to the antioxidant activity of strawberries. This finding suggests the potential use of Pg3R in nutritional and pharmaceutical applications where antioxidant properties are desirable (A. Cerezo et al., 2010).
4. Interaction with Proteins
The interaction of Pg3R with dairy proteins has been explored. Fluorescence spectroscopy studies show that Pg3R can quench the fluorescence of proteins like β-lactoglobulin and caseinate. This interaction does not significantly alter the protein's secondary structure, implying a potential for Pg3R to be used in food science and nutrition for modifying the properties of protein-rich foods (I. Arroyo-Maya et al., 2016).
properties
Molecular Formula |
C27H30O14 |
|---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-7-one |
InChI |
InChI=1S/C27H30O14/c1-10-19(31)21(33)23(35)26(38-10)37-9-18-20(32)22(34)24(36)27(41-18)40-17-8-14-15(30)6-13(29)7-16(14)39-25(17)11-2-4-12(28)5-3-11/h2-8,10,18-24,26-28,30-36H,9H2,1H3/t10-,18+,19-,20+,21+,22-,23+,24+,26+,27+/m0/s1 |
InChI Key |
QCORKUZRFLLFCU-ASZXTAQUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=O)C=C(C4=C3)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=O)C=C(C4=C3)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







